![molecular formula C8H12O3 B14280889 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one CAS No. 141033-92-3](/img/structure/B14280889.png)
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-methyl-2-oxabicyclo[321]octan-7-one is a bicyclic compound with a unique structure that includes a hydroxyl group, a methyl group, and an oxabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, followed by isomerization and further reactions to form the desired bicyclic structure . Another method includes the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with good stereochemical control .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity for various targets.
Comparación Con Compuestos Similares
8-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
7-Oxabicyclo[4.1.0]heptan-3-ol: A structurally related compound with different functional groups.
Uniqueness: 5-Hydroxy-1-methyl-2-oxabicyclo[32
Propiedades
Número CAS |
141033-92-3 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-hydroxy-1-methyl-2-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C8H12O3/c1-7-5-8(10,2-3-11-7)4-6(7)9/h10H,2-5H2,1H3 |
Clave InChI |
HQBVSAUEEPMOCH-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(CCO1)(CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


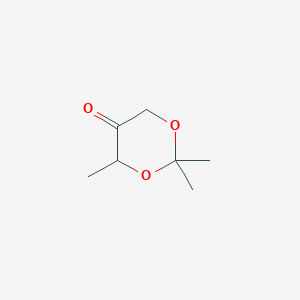
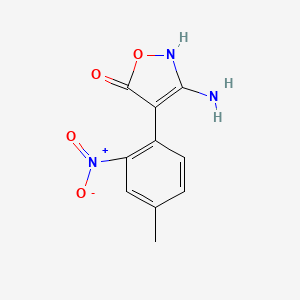
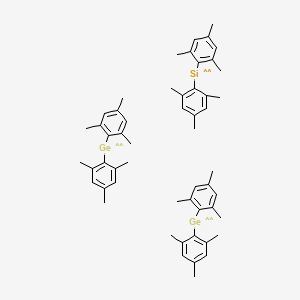

![2-Bromo-2-[bromo(phenyl)methyl]cyclohexan-1-one](/img/structure/B14280841.png)
![2-Bromo-3-chlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14280851.png)
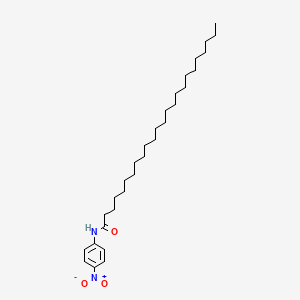
![N-[(2-Bromophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B14280860.png)
![1-Butene, 1-[(1-methylethyl)thio]-, (E)-](/img/structure/B14280862.png)
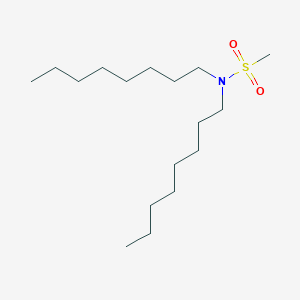

diphenyl-lambda~5~-phosphane](/img/structure/B14280871.png)

![1-Butyl-3-[(decylsulfanyl)methyl]-2-phenyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14280897.png)
